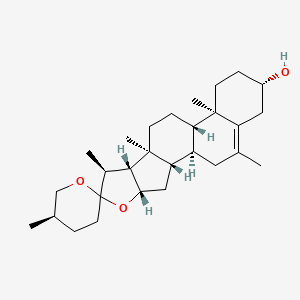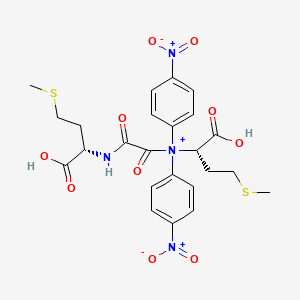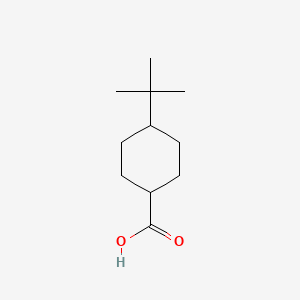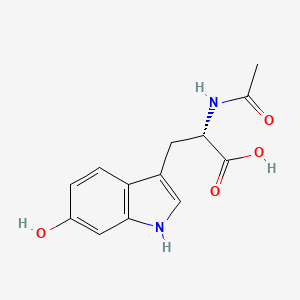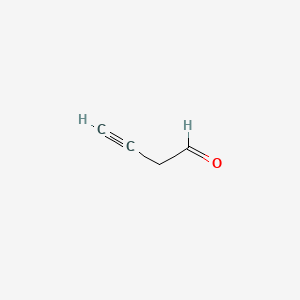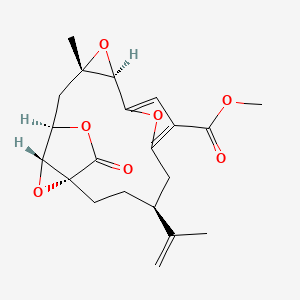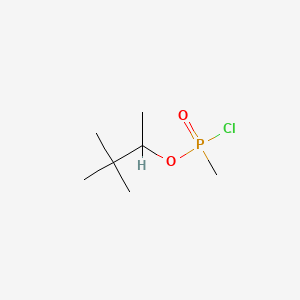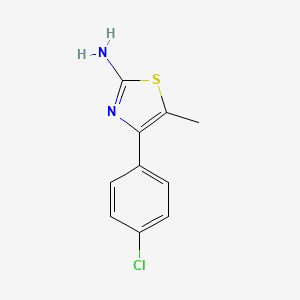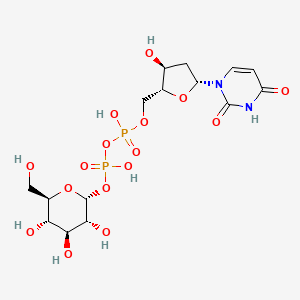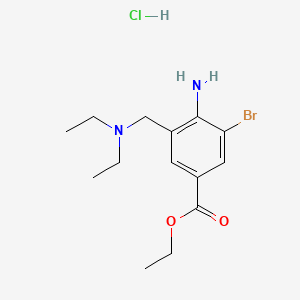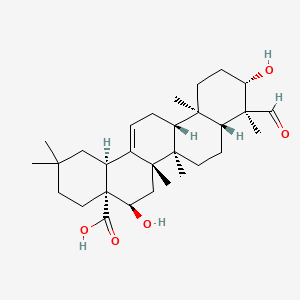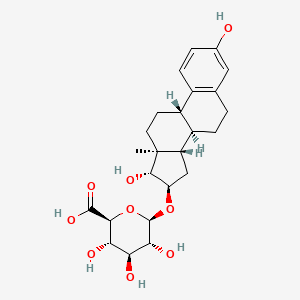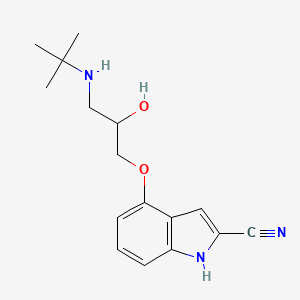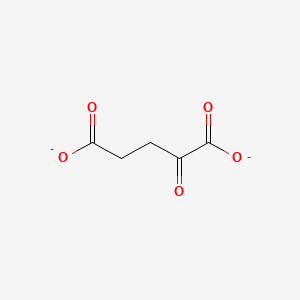
alpha-Ketoglutarate
Overview
Description
2-oxoglutarate(2-) is an oxo dicarboxylate obtained by deprotonation of both carboxy groups of 2-oxoglutaric acid. It has a role as a human metabolite, an algal metabolite and a Saccharomyces cerevisiae metabolite. It derives from a glutarate(2-). It is a conjugate base of a 2-oxoglutarate(1-).
A family of compounds containing an oxo group with the general structure of 1,5-pentanedioic acid. (From Lehninger, Principles of Biochemistry, 1982, p442)
Scientific Research Applications
Central Role in Metabolism : AKG is crucial in the Krebs cycle, influencing the overall rate of the citric acid cycle. It serves as a nitrogen scavenger and a source of glutamate and glutamine, which are vital for protein synthesis and muscle health. It's also a significant fuel for gastrointestinal tract cells (Wu et al., 2016).
Biotechnological Production : Microorganisms like bacteria and yeasts are studied for their ability to produce AKG. This has applications in the synthesis of heterocycles, dietary supplements, wound healing compounds, and new elastomers (Otto et al., 2011).
Extension of Lifespan : Research on mice has shown that AKG can extend lifespan and reduce age-related diseases. It acts by inhibiting ATP synthase and TOR, two key aging-related pathways (Asadi Shahmirzadi et al., 2020).
Clinical Nutrition and Metabolic Care : AKG as an ornithine salt can enhance glutamine synthesis, important for adapting to trauma. It improves gut functions and has anabolic actions on protein metabolism, which can be useful in clinical settings (Cynober, 1999).
Protective Effects on Intestinal Cells : AKG can protect against cellular damage, particularly in intestinal cells. It stabilizes mitochondrial membrane potential and reduces oxidative stress, thereby preventing apoptosis (Jiang et al., 2017).
Antioxidative Function : AKG acts as an antioxidant, reacting with hydrogen peroxide to form succinate, water, and carbon dioxide. This also leads to ATP production, highlighting its role in oxidative stress alleviation (Liu et al., 2018).
Myocardial Protection in Heart Surgery : Adding AKG to blood cardioplegia in heart surgery can reduce ischemic injury, possibly by enhancing myocardial oxidative capacity (Kjellman et al., 1995).
Influence on Renal Function : Post-surgery, alpha-KG enhances renal blood flow and may benefit renal function. This could be associated with its metabolic effects (Jeppsson et al., 1998).
Effect on Procollagen Production and Anti-Wrinkle Properties : Alpha-ketoglutarate stimulates procollagen production in human dermal fibroblasts and reduces UVB-induced wrinkle formation, suggesting potential applications in cosmetics and dermatology (Son et al., 2007).
properties
CAS RN |
64-15-3 |
|---|---|
Product Name |
alpha-Ketoglutarate |
Molecular Formula |
C5H4O5-2 |
Molecular Weight |
144.08 g/mol |
IUPAC Name |
2-oxopentanedioate |
InChI |
InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/p-2 |
InChI Key |
KPGXRSRHYNQIFN-UHFFFAOYSA-L |
SMILES |
C(CC(=O)[O-])C(=O)C(=O)[O-] |
Canonical SMILES |
C(CC(=O)[O-])C(=O)C(=O)[O-] |
Other CAS RN |
64-15-3 |
synonyms |
2 Ketoglutarate 2 Ketoglutaric Acid 2 Oxoglutarate 2 Oxoglutaric Acid 2-ketoglutarate 2-ketoglutaric acid 2-oxoglutarate 2-oxoglutaric acid alpha Ketoglutarate alpha Ketoglutaric Acid alpha Ketoglutaric Acid, Diammonium Salt alpha Ketoglutaric Acid, Dipotassium Salt alpha Ketoglutaric Acid, Disodium Salt alpha Ketoglutaric Acid, Monopotassium Salt alpha Ketoglutaric Acid, Monosodium Salt alpha Ketoglutaric Acid, Potassium Salt alpha Ketoglutaric Acid, Sodium Salt alpha Oxoglutarate alpha-ketoglutarate alpha-Ketoglutarate, Calcium alpha-ketoglutaric acid alpha-ketoglutaric acid, calcium salt (2:1) alpha-ketoglutaric acid, diammonium salt alpha-ketoglutaric acid, dipotassium salt alpha-ketoglutaric acid, disodium salt alpha-ketoglutaric acid, monopotassium salt alpha-ketoglutaric acid, monosodium salt alpha-ketoglutaric acid, potassium salt alpha-ketoglutaric acid, sodium salt alpha-oxoglutarate Calcium alpha Ketoglutarate calcium alpha-ketoglutarate calcium ketoglutarate Ketoglutaric Acid Ketoglutaric Acids oxogluric acid Oxoglutarates |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

